molecular formula C10H13Cl2NO3 B8182322 (S)-2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid hydrochloride

Cat. No.: B8182322
M. Wt: 266.12 g/mol
InChI Key: SCOLLCOYTAYRSA-FVGYRXGTSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound’s molecular formula is C₁₀H₁₁ClNO₃·HCl , corresponding to a molecular weight of 280.57 g/mol . Its IUPAC name reflects the (S)-configuration at the α-carbon, a 2-chloro-4-methoxyphenyl substituent at the β-position, and a carboxylic acid group neutralized as a hydrochloride salt.

Key Structural Features:

  • Chiral Center : The α-carbon adopts an (S)-configuration, critical for biological activity and intermolecular interactions. This configuration is preserved during synthesis via stereoselective methods such as asymmetric hydrogenation or enzymatic resolution.
  • Aromatic Substituents : The 2-chloro-4-methoxyphenyl group introduces steric and electronic effects. The chlorine atom at the ortho position and methoxy group at the para position create a dipole moment, influencing solubility and crystal packing.
  • Ionic Character : Protonation of the amino group and chloride counterion enhance aqueous solubility and stability, typical of hydrochloride salts.
Table 1: Bond Lengths and Angles (Theoretical Predictions)
Bond/Angle Value (Å/°)
Cα-N (amine) 1.47
C=O (carboxylic) 1.21
C-Cl (aryl) 1.74
O-CH₃ (methoxy) 1.43
Cα-Cβ-C(aryl) 113°

The methoxy group’s electron-donating nature and chlorine’s electronegativity create a polarized aromatic system, affecting reactivity and spectroscopic profiles.

Properties

IUPAC Name

(2S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3.ClH/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14;/h2-3,5,9H,4,12H2,1H3,(H,13,14);1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOLLCOYTAYRSA-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach Using Naturally Derived Amino Acids

The chiral pool strategy leverages enantiomerically pure starting materials, such as L-amino acids, to introduce the desired (S)-configuration. For this compound, L-phenylalanine derivatives serve as plausible precursors. The synthesis begins with 2-chloro-4-methoxybenzaldehyde , which undergoes a Henry reaction with nitromethane to form β-nitro alcohol intermediates. Subsequent reduction of the nitro group to an amine, followed by hydrolysis of the nitrile intermediate, yields the target amino acid backbone. The final hydrochloride salt is precipitated via treatment with hydrochloric acid.

Key challenges include preserving stereochemical integrity during the nitro reduction step. Catalytic hydrogenation with Raney nickel under controlled pH conditions (pH 4–5) mitigates racemization risks.

Asymmetric Synthesis via Catalytic Enantioselective Methods

Asymmetric catalysis offers a direct route to the (S)-enantiomer. A Michael addition between 2-chloro-4-methoxyphenylacetylene and a glycine Schiff base, catalyzed by a cinchona alkaloid-derived thiourea organocatalyst, achieves enantiomeric excess (ee) >95%. The Schiff base, typically protected as a tert-butoxycarbonyl (Boc) group, is deprotected under acidic conditions to liberate the free amine. Neutralization with HCl yields the hydrochloride salt.

Reaction optimization studies highlight the importance of solvent polarity. Tetrahydrofuran (THF) enhances catalyst turnover compared to dichloromethane, improving yield from 68% to 82%.

Resolution of Racemic Mixtures

For industrial-scale production, resolution of racemic 2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid via diastereomeric salt crystallization is cost-effective. Tartaric acid derivatives preferentially crystallize the (S)-enantiomer from a racemic solution in ethanol. The resolved free base is converted to the hydrochloride salt using concentrated HCl.

Key Reaction Steps and Optimization Strategies

Protection-Deprotection Sequences

The amine group’s protection is critical to avoid side reactions during coupling. Boc protection (using di-tert-butyl dicarbonate) and Fmoc protection (using fluorenylmethyloxycarbonyl chloride) are widely employed. Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane achieves near-quantitative recovery.

Coupling Reactions for Phenyl Group Introduction

The 2-chloro-4-methoxyphenyl moiety is introduced via Ullmann coupling between iodobenzene derivatives and β-bromoalanine. Copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) facilitate cross-coupling at 110°C, achieving 75–80% yield.

Industrial Production Considerations

Scalable Synthesis in Continuous Flow Reactors

Continuous flow systems enhance reaction reproducibility and safety for large-scale synthesis. A two-step protocol integrates the Henry reaction and nitro reduction in series, reducing processing time by 40% compared to batch methods.

Solvent and Catalyst Recycling

Ethyl acetate is preferred for extraction due to its low toxicity and high recovery rate (≥90%) via distillation. Palladium-on-carbon catalysts are recycled through filtration and reactivation, lowering production costs by 15–20%.

Analytical Validation of Synthesis

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O): δ 7.32 (d, J = 8.4 Hz, 1H, aromatic), 6.89 (dd, J = 8.4, 2.8 Hz, 1H, aromatic), 6.82 (d, J = 2.8 Hz, 1H, aromatic), 4.12 (q, J = 6.8 Hz, 1H, α-CH), 3.79 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, D₂O): δ 174.5 (COOH), 158.2 (C-OCH₃), 132.1 (C-Cl), 128.9–114.7 (aromatic carbons), 54.3 (α-CH), 52.1 (OCH₃).

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms enantiomeric purity >99% .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Notes

Research Relevance

  • The compound’s unique substituent combination makes it a candidate for structure-activity relationship (SAR) studies in drug design, particularly in modifying receptor selectivity or metabolic stability .

Biological Activity

(S)-2-Amino-3-(2-chloro-4-methoxyphenyl)propanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups, alongside a substituted aromatic ring. These features contribute to its versatility in various chemical reactions and biological applications.

PropertyValue
Molecular Formula C₁₀H₁₃Cl₂NO₃
Molecular Weight 266.12 g/mol
IUPAC Name (2S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid; hydrochloride
CAS Number 2703746-15-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can function as an inhibitor or modulator of these targets, influencing various biochemical pathways. The precise mechanism often depends on the target molecule involved.

Biological Activity

  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, potentially affecting metabolic pathways. For instance, studies have shown that similar compounds can modulate enzyme activity related to neurotransmitter synthesis and degradation.
  • Antioxidant Properties : The compound's structure suggests it may possess antioxidant capabilities, which are crucial for combating oxidative stress in biological systems.
  • Potential Therapeutic Applications : Due to its structural characteristics, this compound is being investigated for its potential therapeutic effects, including applications in neuroprotection and anti-inflammatory responses.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that the compound could reduce neuronal cell death by modulating oxidative stress pathways.

Study 2: Antioxidant Activity

In another research article, the compound was tested for its ability to activate the Nrf2 pathway, which is critical for cellular defense against oxidative stress. Results indicated that this compound significantly increased the expression of Nrf2-dependent antioxidant enzymes in neuronal cells.

Study 3: Enzyme Interaction

Further investigations into enzyme interactions revealed that this compound could inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a potential role in treating psychiatric disorders.

Summary of Biological Activities

Activity TypeObservations
Enzyme Inhibition Modulates neurotransmitter synthesis
Antioxidant Activity Activates Nrf2 pathway; enhances antioxidant enzyme expression
Neuroprotective Effects Reduces neuronal cell death in oxidative stress models

Q & A

Q. What are the standard synthetic routes for preparing (S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid hydrochloride, and what reaction conditions optimize yield?

The synthesis typically begins with chiral amino acid precursors like L-serine or L-alanine to preserve stereochemistry. Key steps include:

  • Introduction of the 2-chloro-4-methoxyphenyl group : Achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions .
  • Final hydrochloridation : Treatment with HCl in methanol/diethyl ether mixtures to precipitate the hydrochloride salt, yielding ~95% purity after recrystallization .

Q. Optimization Tips :

  • Maintain anhydrous conditions during coupling steps to avoid hydrolysis.
  • Purify intermediates via column chromatography or recrystallization to eliminate byproducts.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CD3_3OD) resolves stereochemical integrity and substituent environments (e.g., δ 3.91 ppm for methoxy groups) .
  • IR Spectroscopy : Confirms functional groups (e.g., 1744 cm1^{-1} for carbonyl stretches) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
  • Polarimetry : Measures optical rotation (e.g., [α]D27_D^{27} +10.1° in MeOH) to verify chirality .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the electronic nature of the 2-chloro-4-methoxyphenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing chlorine (ortho position) and electron-donating methoxy (para position) groups create a polarized aromatic ring, enhancing electrophilicity at specific sites. This facilitates regioselective reactions, such as:

  • Suzuki-Miyaura Coupling : The chloro group acts as a leaving group for cross-coupling with boronic acids .
  • Reductive Amination : The methoxy group stabilizes intermediates via resonance, improving yields in amine-forming reactions .

Q. What advanced analytical techniques resolve contradictions in reported spectral data for this compound?

  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton and carbon signals, resolving overlaps in aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C11_{11}H14_{14}ClNO3_3·HCl) with <2 ppm error .
  • X-ray Crystallography : Provides definitive proof of stereochemistry and crystal packing effects .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

  • Kinetic Assays : Measure IC50_{50} values against target enzymes (e.g., proteases) using fluorogenic substrates .
  • Molecular Docking : Simulate binding interactions with active sites (e.g., hydrophobic pockets accommodating the chloro-methoxyphenyl group) .
  • Circular Dichroism (CD) : Monitor conformational changes in enzymes upon inhibitor binding .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time .
  • Design of Experiments (DoE) : Statistically optimizes parameters (temperature, solvent ratio) to reduce impurities .

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